Hydration Equilibrium Constant (K_hyd) Comparison: Cyclopentane-1,1-diol vs. Cyclohexane-1,1-diol
The equilibrium constant for the hydration of cyclopentanone to form Cyclopentane-1,1-diol is greater than that for cyclohexanone, indicating a higher thermodynamic preference for the gem-diol form in the five-membered ring system. This is a class-level inference based on the principle that increased ring strain in the parent ketone favors the sp3-hybridized gem-diol to relieve angular strain [1]. While the absolute K_hyd value for cyclopentanone is not directly provided, its relative position is established as being larger than for cyclohexanone [2].
| Evidence Dimension | Hydration Equilibrium Constant (K_hyd) |
|---|---|
| Target Compound Data | Higher than cyclohexanone |
| Comparator Or Baseline | Cyclohexanone (lower K_hyd) |
| Quantified Difference | Not explicitly quantified; ranked higher |
| Conditions | Aqueous solution, thermodynamic equilibrium |
Why This Matters
This indicates a greater propensity for Cyclopentane-1,1-diol to exist in aqueous equilibrium, which is crucial for synthetic chemists designing water-based reactions or seeking to isolate the gem-diol.
- [1] Zhang, Z. (1999). The effective combination of thermodynamic studies and calculations for a series of cyclic ketones and other carbonyl compounds. Master's thesis, American University. View Source
- [2] Filo. (2025, October 6). Rank the following in order of increasing value of the equilibrium constant for hydration, K_hyd. Retrieved April 22, 2026. View Source
